5-Chloro-3,3'-bipyridine

Vue d'ensemble

Description

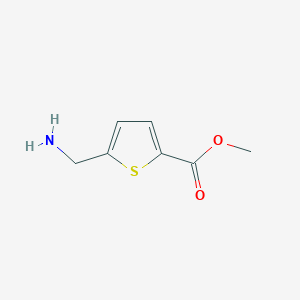

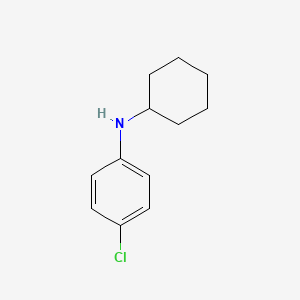

5-Chloro-3,3’-bipyridine is a chemical compound with the molecular formula C11H7ClN2 . It belongs to the class of bipyridine derivatives, which serve as starting materials or precursors for various valuable substances. These include biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .

Synthesis Analysis

Several synthetic methods exist for preparing bipyridines, but they often suffer from low conversion rates and harsh reaction conditions. One promising strategy involves metal-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, and Stille couplings. Additionally, metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and innovative techniques contribute to the synthesis landscape .

For instance, Ye et al. reported the synthesis of dipyridines through Pd-catalyzed non-directed C-3 arylation of pyridine, resulting in the formation of 3,3’-bipyridine and 5-(pyridine-3-yl)pyrimidine in good yield .

Molecular Structure Analysis

The crystal structure of 5-chloro-6′-methyl-3-(4-(methylsulfonyl)phenyl)-[2,3′-bipyridin]-1′-ium 4-methylbenzenesulfonate has been determined. It crystallizes in a monoclinic space group (C2/c) with specific unit cell parameters. The compound exhibits a unique arrangement of atoms, and detailed crystallographic data are available .

Chemical Reactions Analysis

Bipyridine compounds coordinate strongly with metal centers, affecting catalytic activity and yield. Metal-catalyzed cross-coupling reactions (such as Suzuki, Negishi, and Stille coupling) and homocoupling reactions (Ullmann and Wurtz coupling) play crucial roles in their synthesis. Additionally, alternative pathways involving sulfur and phosphorous compounds offer promising avenues for overcoming challenges associated with traditional catalysis methods .

Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-3,3’-bipyridine include its molecular weight (approximately 311.46 g/mol), chemical formula (C21H29NO), and various synonyms. It is weakly anticholinergic, with some antisecretory, antispasmodic, and mydriatic effects .

Mécanisme D'action

Biperiden, a related compound, acts as a muscarinic receptor antagonist. Its mechanism of action involves competitive antagonism of acetylcholine at cholinergic receptors in the corpus striatum. By restoring the balance between excitatory (cholinergic) and inhibitory (dopaminergic) systems, it helps alleviate extrapyramidal disturbances seen during neuroleptic drug therapy .

Propriétés

IUPAC Name |

3-chloro-5-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPXXMWFWFNJMIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20445676 | |

| Record name | 5-chloro-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-3,3'-bipyridine | |

CAS RN |

284040-67-1 | |

| Record name | 5-chloro-3,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20445676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene](/img/structure/B1624779.png)

![N,N-Diisopropyl-4H-benzo[d][1,3,2]dioxaborinin-2-amine](/img/structure/B1624795.png)

![Methyl 2-methyl-3-[(trimethylsilyl)oxy]cyclopropane-1-carboxylate](/img/structure/B1624797.png)